molecular formula C21H19N3O6 B2713263 ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate CAS No. 863612-58-2

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

Cat. No.: B2713263
CAS No.: 863612-58-2
M. Wt: 409.398
InChI Key: BWTCSMBWCLQQLT-UHFFFAOYSA-N
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Description

Overview of Ethyl 4-[[3-(3-Methoxyphenyl)-2,4-Dioxo-1H-Pyrimidine-5-Carbonyl]Amino]Benzoate in Contemporary Chemical Research

This compound is a pyrimidine-carboxamide benzoate derivative characterized by a 2,4-dioxo-1H-pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and an ethyl 4-aminobenzoate moiety at position 5. The molecular formula is C$${21}$$H$${18}$$N$${3}$$O$${6}$$ , with a molecular weight of 408.39 g/mol (calculated from structural analogs in ). Its structure combines a pyrimidine ring system—a heterocyclic scaffold prevalent in nucleic acids and pharmaceuticals—with a methoxyphenyl group (enhancing lipophilicity) and a benzoate ester (improving solubility).

Contemporary research emphasizes its role as a synthetic intermediate for bioactive molecules. For example, structurally related pyrimidine-carboxamide derivatives have demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa . The compound’s carbonylamino linkage (-NH-C(=O)-) enables hydrogen bonding with biological targets, while the methoxy group modulates electronic properties, influencing reactivity in nucleophilic substitutions .

Table 1: Key Structural Features and Properties

Feature Description Relevance in Research
Pyrimidine core 2,4-dioxo-1H-pyrimidine ring Base for nucleobase analog development
3-Methoxyphenyl group Aromatic substituent with methoxy (-OCH$$_3$$) at position 3 Enhances lipid membrane permeability
Ethyl benzoate moiety Ethyl ester of 4-aminobenzoic acid Improves solubility in organic solvents
Carbonylamino linkage -NH-C(=O)- bridge between pyrimidine and benzoate Facilitates hydrogen bonding interactions

Historical Context and Discovery within Pyrimidine-Based Compound Development

Pyrimidine derivatives have been investigated since the early 20th century, with seminal work on barbiturates and antimetabolites like 5-fluorouracil. The target compound emerges from three decades of advances in pyrimidine functionalization. Early methods for pyrimidine synthesis relied on the Biginelli reaction or condensation of urea with β-keto esters . Modern approaches, such as those in and , employ cyclization and coupling reactions to introduce diverse substituents.

The incorporation of a 3-methoxyphenyl group reflects trends in structure-activity relationship (SAR) studies, where electron-donating groups at specific positions enhance bioactivity. For instance, demonstrates that methoxy-substituted pyrimidines exhibit improved binding affinity to enzymatic targets compared to unsubstituted analogs. The ethyl benzoate component derives from esterification strategies used to modify drug pharmacokinetics, as seen in prodrug design .

Rationale for Academic Investigation of Pyrimidine-Carboxamide Benzoate Derivatives

Pyrimidine-carboxamide benzoates occupy a critical niche in medicinal chemistry due to their dual functionality:

  • Bioisosteric Potential : The pyrimidine ring serves as a bioisostere for purines, enabling mimicry of endogenous nucleotides in drug design .
  • Synthetic Versatility : The carbonylamino bridge allows modular assembly of hybrid structures, as shown in , where analogous thiazolo-pyrimidine hybrids were synthesized via condensation.
  • Biological Relevance : Derivatives of 4-aminobenzoate, such as p-aminobenzoic acid (PABA), are precursors in folate biosynthesis, suggesting potential antifolate activity .

Recent studies highlight their utility as kinase inhibitors and antimicrobial agents. For example, reports that ethyl 4-aminobenzoate-derived imides inhibit Bacillus pumilus growth at MIC values of 12.5 µg/mL, underscoring the scaffold’s applicability in antibiotic development.

Scope, Objectives, and Structure of the Present Research Outline

This article systematically examines the synthetic methodologies, structural characterization, and potential applications of this compound. Key objectives include:

  • Synthetic Pathways : Analysis of cyclization and coupling techniques from analogous compounds (e.g., ).
  • Spectroscopic Characterization : Interpretation of NMR, IR, and mass spectral data from related structures .
  • Computational Insights : Molecular docking studies to predict target engagement, leveraging data from .

The exclusion of dosage and safety data aligns with the focus on chemical synthesis and theoretical applications. Subsequent sections will elaborate on these themes, providing a foundation for further experimental validation.

Properties

CAS No.

863612-58-2

Molecular Formula

C21H19N3O6

Molecular Weight

409.398

IUPAC Name

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25)

InChI Key

BWTCSMBWCLQQLT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the pyrimidine core.

    Formation of the Amide Bond: The amide bond is formed by coupling the pyrimidine derivative with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The methoxyphenyl group may enhance its binding affinity and specificity, while the ethyl ester moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrimidine derivatives reported in the literature. Below is a detailed comparison based on substituents, molecular properties, and synthetic routes.

Substituent Effects on the Pyrimidine Core

Compound Name / Source Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-(3-methoxyphenyl), 2,4-dioxo (pyrimidine) Methoxy, benzoate ester Not reported Not reported
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Morpholine-carbonyl (position 3) Thiazole, morpholine-carbonyl Not reported Not reported
Ethyl 4-[3-(3,4-dichlorobenzamido)phenoxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate 3,4-Dichlorobenzoyl, methylsulfanyl Chlorine, methylsulfanyl, benzoate Not reported Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate Fluoro, chromen, pyrazolo-pyrimidine Fluorine, chromen, methyl ester 572.4 258–260

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3-methoxyphenyl group provides electron donation, contrasting with electron-withdrawing groups (e.g., chlorine in , fluorine in ), which may alter reactivity or binding affinity.
  • Ester Variations : The benzoate ester in the target compound is structurally analogous to methyl or ethyl esters in and , but substituents like bromoethoxy in introduce steric bulk and polarity differences.
  • Heterocyclic Modifications : Compounds like incorporate thiazole or morpholine rings, which could enhance solubility or target selectivity compared to the target’s simpler phenyl substituent.

Physicochemical Properties

  • Lipophilicity : The benzoate ester in the target compound increases lipophilicity compared to carboxylic acid analogs. Methylsulfanyl (in ) and bromoethoxy (in ) groups may further modulate logP values.

Biological Activity

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O6C_{21}H_{19}N_{3}O_{6}, with a molecular weight of approximately 409.4 g/mol. The compound features a pyrimidine ring linked to a benzoate group through an amide bond, which contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC21H19N3O6
Molecular Weight409.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring : Condensation of 3-methoxybenzaldehyde with urea.
  • Amidation : Reaction with ethyl 2-aminobenzoate.
  • Purification : Techniques such as recrystallization or chromatography are used to ensure product purity.

In industrial settings, large-scale batch reactors may be utilized for efficient production.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : Melanoma, breast cancer, and lung cancer cell lines.
  • Mechanism of Action : The compound appears to interfere with cellular signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both bacterial and fungal strains:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Candida albicans.

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds, including this compound, showed significant cytotoxicity against melanoma cells (IC50 values in the low micromolar range) .
  • Antimicrobial Evaluation : In a recent study assessing various pyrimidine derivatives, this compound exhibited moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : It has been suggested that similar compounds can interact with DNA, leading to apoptosis in cancer cells.

Understanding these mechanisms is crucial for exploring its therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach starting from 3-methoxyphenyl precursors. For example:

Condensation : React 3-methoxyphenylacetamide with ethyl oxalate under reflux in acetic anhydride to form the pyrimidine-dione core .

Coupling : Use a carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-aminobenzoate moiety to the pyrimidine carbonyl group .
Optimization : Reaction yields (typically 50-70%) can be improved by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to benzoate), inert atmosphere (N₂), and microwave-assisted heating (60°C, 2h) to reduce side reactions .

Q. How can purity and structural integrity of the compound be validated?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .
  • NMR : Confirm the presence of the methoxy group (δ 3.8 ppm, singlet), pyrimidine-dione protons (δ 10.2-10.5 ppm), and ester carbonyl (δ 4.3 ppm, quartet) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly the orientation of the 3-methoxyphenyl group .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model reaction pathways. Key steps:

Charge Distribution Analysis : Identify electrophilic sites (e.g., carbonyl carbon at the pyrimidine-5-position with a Mulliken charge of +0.32) .

Transition State Modeling : Use Gaussian 16 to calculate activation energies for nucleophilic attack (e.g., by amines or thiols).
Experimental Validation : Compare computational predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer : Conflicting reports (e.g., solubility in DMSO ranging from 15-25 mg/mL) may arise from:
  • Crystallinity : Amorphous vs. crystalline forms (confirmed via PXRD).
  • Hydration State : Thermogravimetric analysis (TGA) up to 200°C detects bound water .
    Protocol : Standardize solubility testing by pre-drying the compound at 80°C for 24h and using freshly distilled solvents .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2; predicted binding affinity ≤ -8.5 kcal/mol) .
  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition if Km increases with constant Vmax) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking results .

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